methyl N-{2-(2-furyl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl}carbamate
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Overview
Description
Methyl N-{2-(2-furyl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl}carbamate is an organic compound that features a complex structure with a furan ring, a sulfanyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{2-(2-furyl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl}carbamate typically involves multiple steps. One common method includes the reaction of 2-furylcarbinol with 4-methylbenzenethiol in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl chloroformate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{2-(2-furyl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carbamate moiety can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
Methyl N-{2-(2-furyl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-{2-(2-furyl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl}carbamate involves its interaction with specific molecular targets. The furan ring and sulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carbamate moiety may also play a role in modulating biological pathways by interacting with neurotransmitter receptors or enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl N-{2-(2-furyl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and sulfanyl group allows for diverse chemical reactivity, while the carbamate moiety provides potential biological activity that is not commonly found in similar compounds.
Biological Activity
Methyl N-{2-(2-furyl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl}carbamate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Furan ring : Contributes to its biological interactions.
- Sulfanyl group : Enhances reactivity and potential binding with biological targets.
- Carbamate moiety : Imparts stability and solubility.
Its molecular formula is C13H15NO3S, with a molecular weight of 305.4 g/mol .
Antiviral Activity
This compound has shown promising antiviral properties. Preliminary studies indicate that it may inhibit viral replication by interacting with specific proteins involved in the viral life cycle. The presence of the furan ring enhances its interaction with biological targets, making it a candidate for the development of antiviral therapies .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research indicates that it can inhibit the proliferation of various cancer cell lines. For instance, structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring and the incorporation of electron-donating groups may enhance cytotoxicity against cancer cells .
Comparison with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 4-(4-methylphenylsulfanyl)butanoate | Similar sulfanyl group | Anticancer properties |
Ethyl 2-(5-bromofuran-2-yl)acetate | Contains furan ring | Antiviral activity |
N-(4-methoxyphenyl)acetamide | Aromatic substitution | Analgesic effects |
This table illustrates how this compound compares structurally and functionally with other compounds known for their biological activities .
In Vitro Studies
Several in vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. For example, a study reported an IC50 value indicating significant cytotoxicity against A431 human epidermoid carcinoma cells .
The proposed mechanism involves the compound's ability to bind to specific enzymes or receptors that play pivotal roles in cell proliferation and viral replication. Molecular dynamics simulations have shown that it interacts primarily through hydrophobic contacts, suggesting a strong affinity for its biological targets .
Properties
Molecular Formula |
C15H15NO4S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
methyl N-[2-(furan-2-yl)-1-(4-methylphenyl)sulfanyl-2-oxoethyl]carbamate |
InChI |
InChI=1S/C15H15NO4S/c1-10-5-7-11(8-6-10)21-14(16-15(18)19-2)13(17)12-4-3-9-20-12/h3-9,14H,1-2H3,(H,16,18) |
InChI Key |
ATRPMNQYQCETRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C(=O)C2=CC=CO2)NC(=O)OC |
Origin of Product |
United States |
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